1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide
Description
Properties
IUPAC Name |
1,3-dipropyl-1,2-dihydroimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.BrH/c1-3-5-10-7-8-11(9-10)6-4-2;/h7-8H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTQQVWBEBYHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH+]1CN(C=C1)CCC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60778117 | |
| Record name | 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60778117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179231-43-7 | |
| Record name | 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60778117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole with propyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Addition Reactions: The compound can react with electrophiles, adding to the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiolates are commonly used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Electrophiles: Alkyl halides, acyl chlorides, and other electrophiles can participate in addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido-imidazolium salts, while oxidation reactions may produce imidazole N-oxides.
Scientific Research Applications
1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other imidazole derivatives and as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cell membranes, affecting their permeability and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structural and Electronic Effects
- Alkyl Chain Length and Branching : The dipropyl substituents in the target compound provide moderate hydrophobicity compared to longer chains (e.g., butyl-phenylpropyl in ) or shorter ones (methyl in ). Chloropropyl groups in increase polarity and reactivity due to C-Cl bonds.
- Functional Groups: Amino groups in enable hydrogen bonding, while propargyl substituents in introduce sp-hybridized carbons, affecting molecular rigidity and π-conjugation.
Physical and Spectral Properties
- State and Solubility : The butyl-phenylpropyl derivative is a liquid , whereas dibromo-dimethyl analogs are solids due to increased molecular weight and halogen interactions. The target compound’s state is unreported but likely liquid or low-melting solid.
- FTIR Signatures : All compounds show C=N stretching (~1600–1627 cm⁻¹) and alkyl C-H vibrations (~2900 cm⁻¹). Chlorine- or bromine-containing derivatives exhibit distinct C-X stretches .
- UV-Vis Profiles : The butyl-phenylpropyl compound has λmax at 250–280 nm in various solvents, attributed to π→π* transitions in the aromatic system .
Biological Activity
1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide is a member of the imidazolium family, characterized by its unique structure featuring propyl groups at the 1 and 3 positions of the imidazole ring and a bromide counterion. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications.
- Molecular Formula : C₉H₁₄BrN₂
- Molecular Weight : 235.16 g/mol
- CAS Number : 179231-43-7
The synthesis typically involves the alkylation of imidazole with propyl halides under basic conditions, utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on its efficacy against both Gram-positive and Gram-negative bacteria revealed promising results, with the compound demonstrating effective inhibition of bacterial growth.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Moderate susceptibility |
| Candida albicans | 16 µg/mL | Strong antifungal activity |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby altering metabolic pathways crucial for pathogen survival. Additionally, the compound may affect cell membrane integrity, leading to increased permeability and subsequent cell death.
Case Study 1: Efficacy Against Resistant Strains
A recent investigation focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that at sub-MIC concentrations, the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. This suggests potential applications in treating infections where biofilm formation is a challenge .
Case Study 2: Antifungal Activity
Another study evaluated the antifungal properties of the compound against Candida species. Results indicated that it effectively inhibited growth at low concentrations, making it a candidate for further development as an antifungal agent. The mechanism was hypothesized to involve disruption of cell wall synthesis and function .
Table 2: Comparison with Related Imidazolium Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3-Diisopropyl-1H-imidazolium iodide | Isopropyl groups instead of propyl | Moderate antimicrobial activity |
| 1-Methyl-3-propyl-2,3-dihydro-1H-imidazolium nitrate | Methyl group addition | Enhanced solubility; lower activity |
| 1-Ethyl-3-methylimidazolium chloride | Ethyl group instead of propyl | Limited biological studies |
The unique propyl substitution pattern in this compound appears to enhance its biological activity compared to other imidazolium derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves alkylation of an imidazole precursor with propyl bromide. A multi-step procedure under inert atmosphere is recommended, using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Purification via recrystallization in ethanol/acetone mixtures (3:1 v/v) yields >95% purity. Monitoring via H NMR (e.g., δ 4.2–4.5 ppm for propyl chain protons) and elemental analysis ensures minimal side products like unreacted imidazole or over-alkylated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., imidazolium protons at δ 7.5–8.0 ppm; propyl chain carbons at δ 20–50 ppm).
- FT-IR : Peaks at 3100–3150 cm (C–H stretching of imidazolium ring) and 1650–1700 cm (C–N stretching).
- Mass Spectrometry : ESI-MS in positive ion mode shows [M–Br] at m/z ≈ 197.2 (calculated for CHN). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass .
Q. How does the compound’s ionic nature influence its solubility and stability?
- Methodological Answer : The imidazolium cation paired with bromide enhances solubility in polar solvents (water, methanol) but reduces stability in hygroscopic environments. Store under inert gas (argon) at –20°C to prevent bromide exchange or hydrolysis. Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
- Methodological Answer : The compound’s flexible propyl chains and ionic nature complicate crystal growth. Use slow evaporation in acetonitrile/ethyl acetate (1:2 v/v) at 4°C to promote single-crystal formation. For X-ray diffraction, collect data at 100 K to minimize thermal motion artifacts. Refinement via SHELXL (e.g., anisotropic displacement parameters for bromine) resolves disorder in alkyl chains .
Q. How do contradictory crystallographic data (e.g., bond length variations) impact structural interpretations?
- Methodological Answer : Discrepancies in C–N bond lengths (e.g., 1.31–1.35 Å vs. DFT-predicted 1.33 Å) may arise from crystal packing effects. Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···Br hydrogen bonds). Validate against computational models (DFT/B3LYP/6-311++G**) to distinguish intrinsic vs. environmental effects .
Q. What strategies are effective for elucidating reaction mechanisms involving this compound in organocatalysis?
- Methodological Answer : Use isotopic labeling (e.g., N-imidazolium) to track catalytic cycles via N NMR. Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps. For example, in Diels-Alder reactions, monitor bromide’s role as a counterion vs. nucleophile using conductivity measurements and Hammett plots .
Q. How can computational methods complement experimental data in predicting reactivity?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., in GROMACS) model solvation effects on ion pairs. Quantum mechanical calculations (e.g., NBO analysis in Gaussian) predict charge distribution and reactive sites. Compare Fukui indices to experimental electrophilicity data from reactions with Michael acceptors .
Key Research Gaps
- Synthetic Scalability : Limited data on continuous-flow synthesis for large-scale production.
- Biological Interactions : Toxicity and biodegradability studies are absent despite potential environmental release.
- Advanced Applications : Role in photoactive ionic liquids or electrochemical devices remains underexplored .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
